molecular formula C16H17NO2 B11925958 2-Amino-4,4-diphenylbutanoic acid CAS No. 76932-45-1

2-Amino-4,4-diphenylbutanoic acid

Cat. No.: B11925958
CAS No.: 76932-45-1
M. Wt: 255.31 g/mol
InChI Key: MVJJVBXNVIAWLB-UHFFFAOYSA-N
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Description

2-Amino-4,4-diphenylbutanoic acid is a chiral organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is supplied as a solid and is characterized by a carboxylic acid terminus and an amino group, making it a versatile scaffold for chemical synthesis . Its structure features two phenyl rings and a calculated topological polar surface area of 63.3 Ų . While specific biological data for this exact molecule is limited, its core structure is of significant interest in medicinal chemistry. Structurally similar 4-phenylbutanoic acid derivatives are recognized for their role as chemical chaperones that alleviate endoplasmic reticulum (ER) stress and as histone deacetylase (HDAC) inhibitors, with established therapeutic applications in urea cycle disorders and ongoing research in neurological conditions . Furthermore, amino acids with a 4-phenylbutanoic backbone are key precursors in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a major class of antihypertensive drugs . As such, this compound serves as a valuable chiral building block (or "chiral synthon") for researchers developing novel active pharmaceutical ingredients (APIs), exploring new chemical spaces in drug discovery, and investigating structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76932-45-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-4,4-diphenylbutanoic acid

InChI

InChI=1S/C16H17NO2/c17-15(16(18)19)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)

InChI Key

MVJJVBXNVIAWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4,4 Diphenylbutanoic Acid

Retrosynthetic Analysis for Target Compound Elaboration

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable chemical reactions. amazonaws.comlkouniv.ac.in

The primary disconnection points for 2-Amino-4,4-diphenylbutanoic acid are the carbon-carbon and carbon-nitrogen bonds that form the amino acid backbone. lkouniv.ac.in A logical approach involves disconnecting the C2-N bond and the C2-C3 bond.

A common retrosynthetic strategy for α-amino acids involves the disconnection of the amino group and the adjacent C-C bond, leading back to simpler precursors. researchgate.net For this compound, a key disconnection is at the α-carbon. One approach involves disconnecting the C2-C3 bond, suggesting a Michael addition type reaction. Another key disconnection is the C-N bond at the α-position, which can be formed through methods like reductive amination. youtube.com

A plausible retrosynthetic analysis for this compound is as follows:

Disconnection of the C2-N bond: This leads back to an α-keto acid and an ammonia (B1221849) source. The α-keto acid can be synthesized from a corresponding dicarbonyl compound. youtube.com

Disconnection of the C2-C3 bond: This suggests a conjugate addition of a nucleophile to a suitable Michael acceptor. For instance, the addition of a diphenylmethyl nucleophile to a dehydroalanine (B155165) derivative. nih.gov

Disconnection of the C3-C4 bond: This disconnection would lead to a synthon containing the diphenylmethyl group and a four-carbon chain with amino and carboxyl functionalities.

The choice of disconnection strategy often depends on the desired stereochemistry of the final product and the availability of starting materials. amazonaws.com

Functional group interconversions (FGIs) are crucial in retrosynthesis to transform one functional group into another, enabling more strategic disconnections. ub.edufiveable.mesolubilityofthings.com For the synthesis of this compound, several FGIs can be envisioned.

For instance, the carboxylic acid can be retrosynthetically converted to an ester or an amide, which might be more suitable for certain C-C bond-forming reactions. solubilityofthings.com Similarly, the amino group can be derived from a nitro group via reduction, or from an azide. vanderbilt.edu The choice of protecting groups for the amino and carboxyl functions is also a critical consideration during the synthesis. mit.edu

A typical synthetic sequence might involve:

Introduction of the diphenylmethyl moiety.

Formation of the butanoic acid backbone.

Introduction of the amino group at the C2 position.

This often requires the use of protecting groups to mask the reactivity of the amino and carboxyl groups during the synthetic steps. mit.edu

Development of Stereoselective and Enantioselective Synthesis Routes

Controlling the stereochemistry at the C2 position is a primary challenge in the synthesis of this compound and its derivatives.

Diastereoselective methods are employed to control the relative stereochemistry of multiple stereocenters. One notable approach involves the use of chiral auxiliaries. For instance, Schöllkopf's bis-lactim ether method has been successfully used for the diastereoselective synthesis of various α-amino acids. nih.govnih.gov This method involves the alkylation of a chiral bis-lactim ether derived from a dipeptide, where the existing stereocenter directs the stereochemical outcome of the alkylation.

Another approach is the conjugate addition of nucleophiles to chiral Michael acceptors. For example, the addition of organometallic reagents to chiral derivatives of dehydroalanine can proceed with high diastereoselectivity. nih.gov Phase-transfer catalysis has also been utilized in the synthesis of threo-4-amino-3,4-diphenylbutanoic acid derivatives. researchgate.net

Here is a table summarizing some diastereoselective approaches:

MethodKey FeaturesReference
Schöllkopf's Bis-lactim EtherHigh diastereoselectivity, use of a chiral auxiliary. nih.govnih.gov
Conjugate AdditionUse of chiral Michael acceptors to control stereochemistry. nih.gov
Phase-Transfer CatalysisUsed for the synthesis of related diphenylbutanoic acid derivatives. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts. While specific examples for this compound are not extensively documented in the provided results, general strategies for the enantioselective synthesis of non-canonical amino acids are applicable. uniurb.it

Chiral phase-transfer catalysts have been employed for the asymmetric synthesis of α-amino acids. uniurb.it Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for enantioselective synthesis. For instance, chiral Brønsted acids or bases can catalyze the enantioselective addition of nucleophiles to imines or related electrophiles. uniurb.it Transition metal catalysis, using chiral ligands, is another prominent method for the enantioselective synthesis of amino acid derivatives. nih.gov For example, the enantioselective hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst is a well-established method.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of enantiomerically pure compounds. nih.gov Enzymes can perform highly selective C-C bond-forming reactions, which are valuable for creating complex molecules like non-standard amino acids. nih.govchemrxiv.org

While specific biocatalytic routes to this compound are not detailed in the search results, the synthesis of other non-standard amino acids using enzymes provides a proof of concept. nih.govchemrxiv.org For example, engineered enzymes have been used for the synthesis of γ-hydroxy amino acids through a decarboxylative aldol (B89426) addition. nih.govchemrxiv.org Furthermore, transaminases are widely used for the asymmetric synthesis of α-amino acids from the corresponding α-keto acids. A synergistic approach combining photochemistry and biocatalysis has also been developed for the stereoselective synthesis of non-canonical amino acids. ucsb.edu

Protecting Group Strategies in the Synthesis of this compound and its Precursors

In the synthesis of complex molecules like this compound, protecting groups are indispensable tools. They temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a chemical transformation. The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

For the amino group of amino acids, several protecting groups are commonly employed. The most prevalent are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a mild base, such as piperidine. researchgate.netcreative-peptides.com The benzyloxycarbonyl (Z) group is another well-established amino-protecting group, valued for its stability and ease of introduction. researchgate.netcreative-peptides.com It can be removed by various methods, including catalytic hydrogenolysis or strong acids. researchgate.netug.edu.pl

In peptide synthesis, which shares common principles with the synthesis of modified amino acids, orthogonal protecting group strategies are often employed. jocpr.com This allows for the selective removal of one protecting group in the presence of others, enabling complex molecular construction. jocpr.com For instance, the Fmoc group for the α-amino group can be used in conjunction with a tert-butyl (tBu) group for protecting the side-chain carboxyl group of aspartic or glutamic acid. creative-peptides.com Similarly, in the Boc strategy, a 2-chlorobenzyl (Z(2-Cl)) group might protect the ε-amino group of lysine. creative-peptides.com

The selection of a protecting group strategy is crucial for controlling regioselectivity and stereochemistry during synthesis. jocpr.com For example, in the synthesis of peptides containing histidine, protecting the imidazole (B134444) ring is necessary to prevent N-acylation and racemization. creative-peptides.comug.edu.pl Common protecting groups for the histidine side chain include Trityl (Trt), 2,4-dinitrophenyl (Dnp), and benzyloxymethyl (Bom). ug.edu.pl

The following table summarizes common protecting groups used for amino acids, which are relevant to the synthesis of this compound and its precursors.

Table 1: Common Protecting Groups in Amino Acid Synthesis

Protecting Group Abbreviation Protected Functional Group Cleavage Conditions References
tert-Butyloxycarbonyl Boc α-Amino Acidic (e.g., TFA) researchgate.netcreative-peptides.com
9-Fluorenylmethoxycarbonyl Fmoc α-Amino Basic (e.g., piperidine) researchgate.netcreative-peptides.com
Benzyloxycarbonyl Z α-Amino Catalytic hydrogenolysis, strong acids researchgate.netcreative-peptides.comug.edu.pl
tert-Butyl tBu Carboxyl, Hydroxyl Acidic creative-peptides.com
Benzyl Bzl Hydroxyl Catalytic hydrogenolysis creative-peptides.com

Novel Synthetic Pathways and Reaction Optimization for this compound

The development of new synthetic methods and the optimization of existing ones are central to improving the efficiency and yield of this compound synthesis. Researchers continuously explore innovative approaches to construct this and related molecules.

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., a solid and a liquid). nih.gov This methodology has been successfully applied to the synthesis of various α-amino acid derivatives. nih.gov A typical PTC system for amino acid synthesis might involve the bis-alkylation of an isocyanoacetate derivative with a dihalo compound in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogensulfate. nih.gov This approach allows for the formation of cyclic α-amino acid derivatives under relatively mild conditions. nih.gov

Multi-Component Reaction Approaches to Related Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.combeilstein-journals.org This approach is atom-economical and can significantly reduce the number of synthetic steps. tcichemicals.com

Several named MCRs are relevant to the synthesis of amino acid-like structures:

Strecker Reaction: This was the first reported MCR and is a fundamental method for synthesizing α-amino acids from an aldehyde, ammonia, and hydrogen cyanide. tcichemicals.com

Ugi Reaction: A versatile four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. tcichemicals.com A variation, the Ugi-3CR, uses water as the nucleophile in the absence of a carboxylic acid. nih.gov

Kabachnik-Fields Reaction: This three-component reaction of an aldehyde, an amine, and a dialkyl phosphonate (B1237965) yields α-aminophosphonates, which are structural analogs of α-amino acids. tcichemicals.combeilstein-journals.org

These MCRs provide a powerful platform for generating libraries of complex molecules and have been applied to the synthesis of various biologically active compounds. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in any synthetic process to maximize product yield and purity. This involves systematically varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents.

For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, a study found that acetonitrile (B52724) was a superior solvent compared to more commonly used ones like dichloromethane (B109758) and benzene, offering a better balance between conversion and selectivity. scielo.br The reaction time was also optimized, reducing it from 20 hours to 4 hours without a significant loss in yield. scielo.br

In another example, the synthesis of (S)-2-amino-4-phenylbutyric acid was achieved with high enantiomeric excess (>99%) and a yield of over 80% using an immobilized phenylalanine dehydrogenase enzyme. researchgate.net The immobilization of the enzyme improved its thermostability and operational stability. researchgate.net Similarly, enzymatic procedures for the synthesis of (S)-2-amino-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid have been developed using L-phenylalanine dehydrogenase, demonstrating the potential of biocatalysis in producing chiral amino acids. documentsdelivered.com

The following table presents an example of reaction optimization for the synthesis of levobupivacaine (B138063) hydrochloride, highlighting how different purification conditions can significantly impact the final yield and purity. mdpi.com

Table 2: Optimization of Purification Conditions for Levobupivacaine Hydrochloride

Entry Solvent Temperature (°C) Time (h) Yield (%) Purity (%) ee value (%)
1 EtOH 25 12 75 99.85 99.15
2 MeOH 25 12 72 99.82 99.10
3 i-PrOH 25 12 82 99.90 99.30
4 Acetone 25 12 68 99.78 99.05
5 EA 25 12 70 99.80 99.12

Source: Adapted from The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. mdpi.com

This systematic approach to optimization is crucial for developing robust and scalable synthetic routes for valuable chemical compounds.

Chemical Derivatization and Advanced Analog Development of 2 Amino 4,4 Diphenylbutanoic Acid

Synthesis of Structural Analogues and Homologues of 2-Amino-4,4-diphenylbutanoic Acid

The synthesis of structural analogues and homologues of this compound allows for a systematic exploration of the structure-activity relationships (SAR). By methodically altering different parts of the molecule, researchers can identify key structural features responsible for its biological effects.

Modifications to the diphenyl moiety of this compound can significantly impact its biological activity. These changes can alter the compound's lipophilicity, electronic properties, and steric bulk, thereby influencing its interaction with target proteins.

Synthetic strategies often involve the use of substituted starting materials. For instance, instead of diphenylmethane (B89790), a substituted diphenylmethane can be used in the initial alkylation step. This approach allows for the introduction of a wide variety of substituents onto one or both of the phenyl rings.

Table 1: Examples of Modified Diphenyl Moieties and Their Synthetic Approaches

ModificationSynthetic ApproachPotential Impact
Introduction of electron-donating or -withdrawing groupsUse of appropriately substituted diphenylmethane derivatives in the synthesis.Alters the electronic properties of the aromatic rings, potentially affecting binding affinity to target proteins.
Introduction of bulky substituentsUse of sterically hindered diphenylmethane derivatives.Can probe the steric tolerance of the binding pocket and potentially enhance selectivity.
Replacement of a phenyl ring with a different aromatic or heteroaromatic systemSynthesis from a different starting diarylmethane derivative.Explores the importance of the phenyl rings for activity and can introduce new interaction points.
Introduction of functional groups for further derivatizationIncorporation of reactive groups like halogens, nitro groups, or protected hydroxyl or amino groups.Allows for post-synthetic modification and the development of probes or more complex analogs.

For example, the synthesis of 2-amino-4,6-diphenylnicotinonitriles involves the reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate. mdpi.com This highlights how modifications can lead to entirely new heterocyclic systems while retaining some of the core diphenyl structural elements. Similarly, the synthesis of 2-amino-4,5-diarylthiazole derivatives starts from 1,2-diarylethanones, which can be varied to introduce different substituents on the aryl groups. mdpi.com

Elaboration of the butanoic acid chain provides another avenue for creating structural diversity and modulating the properties of this compound analogs. These modifications can affect the compound's polarity, flexibility, and ability to interact with specific residues in a binding site.

One common approach is to synthesize homologues, which involves either shortening or lengthening the carbon chain. For example, 2-amino-3,3-diphenylpropanoic acid would be a lower homologue, while 2-amino-5,5-diphenylpentanoic acid would be a higher homologue. The synthesis of such homologues often requires different starting materials or synthetic routes. For instance, the synthesis of L-homophenylalanine (2-amino-4-phenylbutanoic acid) can be achieved through the reductive amination of 2-oxo-4-phenylbutanoic acid. researchgate.netnih.gov This enzymatic approach could potentially be adapted for the synthesis of other homologues.

Other modifications to the butanoic acid chain include:

Introduction of functional groups: The chain can be functionalized with hydroxyl, keto, or other groups. For example, 4-(2-aminophenyl)-2,4-dioxobutanoic acid contains two keto groups in the butanoic acid chain. hmdb.ca

Introduction of unsaturation: The introduction of double or triple bonds can constrain the conformation of the side chain.

Cyclization: The butanoic acid chain can be incorporated into a cyclic system to create conformationally restricted analogs.

Table 2: Examples of Butanoic Acid Chain Elaboration

ModificationExample CompoundSynthetic Strategy
Chain extension2-Amino-5,5-diphenylpentanoic acidAdaptation of synthetic routes using starting materials with longer carbon chains.
Introduction of a hydroxyl group2-Amino-4-hydroxy-4,4-diphenylbutanoic acidMay involve stereoselective reduction of a corresponding keto-acid.
Introduction of a keto group2-Amino-4-oxo-4-phenylbutanoic acid nih.govCan be synthesized from appropriate keto-acid precursors.
Introduction of a phosphonate (B1237965) group2-Amino-4-phosphonobutanoic acid sigmaaldrich.comumn.edusigmaaldrich.comInvolves specialized reagents to introduce the phosphonate moiety.

These modifications allow for a fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Incorporation of this compound into Peptidomimetic and Peptide Analogues

The unique structural features of this compound, particularly its bulky diphenylmethyl side chain, make it an attractive building block for the design of peptidomimetics and peptide analogues. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov

The incorporation of unnatural amino acids like this compound into peptide sequences is a powerful strategy for developing novel therapeutic agents and research tools. nih.govnih.gov These non-proteinogenic amino acids can introduce novel side chains and conformational biases that are not accessible with the 20 standard proteinogenic amino acids. springernature.comacs.org

The synthesis of peptides containing this compound typically follows standard solid-phase or solution-phase peptide synthesis protocols. The amino acid is first appropriately protected at its amino and carboxyl groups (e.g., with Fmoc and t-Bu groups, respectively) to allow for its sequential coupling with other amino acids.

The bulky diphenylmethyl side chain can serve as a mimic of large hydrophobic amino acid residues like phenylalanine or tryptophan, or it can be used to probe the steric requirements of a receptor's binding pocket. By replacing a natural amino acid with this compound, researchers can investigate the importance of specific side chain interactions for biological activity.

Conformational constraint is a key principle in the design of potent and selective peptidomimetics. slideshare.net By restricting the flexibility of a peptide, it is possible to pre-organize it into its bioactive conformation, which can lead to a significant increase in binding affinity. nih.govnih.gov The rigid and bulky diphenylmethyl group of this compound can impose significant conformational restrictions on the peptide backbone. nih.gov

This amino acid can be used as a scaffold to present other functional groups in a defined spatial arrangement. nih.govmdpi.com For example, the phenyl rings can be functionalized to introduce additional binding elements or to create cyclized peptides where the side chain is covalently linked to another part of the peptide. Such "stapled" or cyclized peptides often exhibit enhanced stability and cell permeability.

The use of this compound and its derivatives in scaffold engineering allows for the creation of diverse molecular architectures with well-defined three-dimensional structures, which is crucial for the rational design of new drugs and biological probes. nih.govmdpi.com

Functionalization of this compound for Chemical Probe Development

Chemical probes are essential tools for studying biological systems. They are small molecules that can be used to selectively interact with a specific protein or other biomolecule, allowing for the investigation of its function. This compound can be functionalized to create such probes.

For example, a fluorescent dye can be attached to the molecule to allow for visualization of its localization within a cell or its binding to a target protein. Alternatively, a photoreactive group can be introduced to enable covalent cross-linking to the target protein upon irradiation with light. This allows for the identification of the binding partners of the probe.

The synthesis of these functionalized derivatives often involves the introduction of a reactive handle, such as an amino, carboxyl, or hydroxyl group, onto the this compound scaffold. This handle can then be used for the attachment of the desired functional moiety. The synthesis of 2-amino-4,5-diarylthiazole derivatives, for instance, involves the functionalization of an amino group. mdpi.com Similarly, the synthesis of derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones involves C-N coupling reactions with amino acids, which could be a strategy for linking functional groups. rsc.org

Mechanistic Investigations of Reactions Involving 2 Amino 4,4 Diphenylbutanoic Acid

Elucidation of Reaction Mechanisms in the Synthesis of 2-Amino-4,4-diphenylbutanoic Acid

While specific, peer-reviewed synthetic routes exclusively for this compound are not prominently detailed in readily available literature, its structure lends itself to established methodologies for α-amino acid synthesis. Plausible mechanisms can be inferred from the synthesis of closely related analogues and general organic reactions.

One of the most versatile methods for α-amino acid synthesis is the alkylation of a glycine (B1666218) enolate equivalent. In a potential pathway for this compound, the synthesis would likely commence from a protected glycine derivative. This approach offers significant control over the reaction, particularly when employing a chiral auxiliary to guide stereochemistry.

A plausible mechanism involves the following steps:

Formation of a Nucleophile: A glycine derivative, often protected as a Schiff base (imine), is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature to deprotonate the α-carbon, forming a nucleophilic enolate.

Nucleophilic Attack: The generated enolate then reacts with an electrophilic diphenyl-containing substrate, such as diphenylmethyl ethyl halide (e.g., 1-bromo-2,2-diphenylethane). This occurs via an S_N2 (bimolecular nucleophilic substitution) reaction, where the enolate attacks the electrophilic carbon bearing the leaving group (halide), forming the new carbon-carbon bond.

Hydrolysis and Deprotection: The resulting alkylated product is then subjected to acidic hydrolysis. This step serves to break down the imine (or other protecting group), liberating the free amine and carboxylic acid functionalities to yield the final this compound.

Another viable approach is the reductive amination of an α-keto acid. libretexts.org This biomimetic strategy involves the reaction of an α-keto acid with ammonia (B1221849) to form an imine, which is then reduced to the corresponding amine. libretexts.org

Plausible Synthetic Step Reagents Mechanism Type Key Transformation
Enolate FormationGlycine Schiff Base, LDAAcid-Base ReactionGeneration of a nucleophilic α-carbon.
Alkylation1-Bromo-2,2-diphenylethaneS_N2 ReactionFormation of the Cα-Cβ bond.
HydrolysisAqueous Acid (e.g., HCl)Imine HydrolysisDeprotection to yield the α-amino acid.
Reductive Amination4,4-Diphenyl-2-oxobutanoic acid, NH₃, NaBH₄Imine formation followed by ReductionConversion of a ketone to an amine. libretexts.org

Understanding Stereochemical Outcomes in Transformations of this compound

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is paramount in chemical synthesis, as different enantiomers of a molecule can have vastly different biological activities. For non-proteinogenic amino acids, achieving high enantiomeric purity is a critical challenge, addressed through several sophisticated mechanistic strategies.

Asymmetric Synthesis Using Chiral Auxiliaries: A powerful method for establishing the stereochemistry at the α-carbon is the use of a recyclable chiral auxiliary. This approach was demonstrated in the synthesis of a fluorinated analogue of leucine. elsevierpure.com The mechanism involves temporarily attaching the glycine substrate to a chiral molecule, which physically blocks one face of the resulting enolate, forcing the incoming electrophile to attack from the opposite, less hindered side. elsevierpure.com For instance, a proline-derived auxiliary can be used to form a Ni(II) complex with a glycine Schiff base. elsevierpure.com The rigid, defined structure of this metal complex dictates the trajectory of the alkylating agent, leading to the preferential formation of one diastereomer. elsevierpure.com Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid with a predictable stereochemical configuration.

Enzyme-Catalyzed Synthesis: Biocatalysis offers an exceptionally high degree of stereoselectivity. Enzymes such as phenylalanine ammonia lyases (PALs) can be used in cascade reactions to produce specific enantiomers of phenylalanine derivatives from cinnamic acids. nih.gov A chemoenzymatic cascade can be designed for deracemization, coupling stereoselective oxidation of one enantiomer with nonselective reduction, ultimately leading to a high yield of the desired optically pure D- or L-amino acid. nih.gov This enzymatic approach leverages the highly specific active site of the protein to control the stereochemical outcome.

Asymmetric Hydrogenation: Another key strategy is the asymmetric hydrogenation of a dehydroamino acid precursor. In this method, a prochiral alkene is hydrogenated using a chiral catalyst, most notably a rhodium complex coordinated with a chiral phosphine (B1218219) ligand like DiPAMP. libretexts.org The substrate coordinates to the chiral metal center, and the geometry of the catalyst-substrate complex dictates the face of the double bond to which hydrogen is delivered, resulting in a high enantiomeric excess of one enantiomer. libretexts.org This method was foundational in the industrial production of L-DOPA and earned a share of the 2001 Nobel Prize in Chemistry. libretexts.org

Method Key Component Mechanistic Principle Stereochemical Control
Chiral AuxiliaryNi(II) complex with proline-derived Schiff baseSteric hindrance from the auxiliary directs the approach of the electrophile. elsevierpure.comDiastereoselective alkylation.
BiocatalysisPhenylalanine Ammonia Lyase (PAL)Enzyme's chiral active site selectively binds and transforms one substrate enantiomer. nih.govKinetic resolution or asymmetric amination. nih.gov
Asymmetric HydrogenationChiral Rhodium-phosphine catalyst (e.g., Rh-DiPAMP)Formation of a chiral catalyst-substrate complex guides H₂ addition to one face of the alkene. libretexts.orgEnantioselective reduction. libretexts.org

Analysis of Nucleophilic and Electrophilic Pathways of the Compound

The reactivity of this compound is governed by its constituent functional groups: the amino group (-NH₂) and the carboxylic acid group (-COOH). These groups endow the molecule with both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of reaction pathways.

Nucleophilic Pathways: A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. acs.org In this compound, there are two primary nucleophilic sites.

The Amino Group: The nitrogen atom of the primary amine has a lone pair of electrons, making it a potent nucleophile. It can attack a wide range of electrophiles, such as alkyl halides (alkylation), acyl chlorides (acylation to form amides), and carbonyl compounds (to form imines).

The Carboxylate Group: The carboxylic acid is itself a weak nucleophile. However, upon deprotonation by a base, it forms a carboxylate anion (-COO⁻). This anion is a much stronger nucleophile and can participate in S_N2 reactions with primary alkyl halides to form esters. nih.gov

Electrophilic Pathways: An electrophile is a species that accepts an electron pair to form a new bond. acs.org The primary electrophilic site in this compound is the carbonyl carbon of the carboxylic acid group.

Carbonyl Carbon: This carbon is bonded to two electronegative oxygen atoms, which withdraw electron density, making the carbon atom electron-deficient (electrophilic). While carboxylic acids are less reactive than their derivatives (like acid chlorides or esters), their electrophilicity can be enhanced by an acid catalyst. nih.gov Protonation of the carbonyl oxygen makes the carbonyl carbon a much stronger electrophile, susceptible to attack by weak nucleophiles like alcohols in a process known as Fischer esterification. nih.gov To increase reactivity for reactions like amide formation, the hydroxyl group (-OH) must first be converted into a better leaving group, for example, by reacting the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride. nih.gov

Functional Group Role Reaction Type Reacts With Product
Amino (-NH₂)NucleophileAcylationAcyl ChlorideAmide
Amino (-NH₂)NucleophileAlkylationAlkyl HalideSecondary/Tertiary Amine
Carboxylic Acid (-COOH)ElectrophileFischer EsterificationAlcohol (with acid catalyst)Ester
Carboxylic Acid (-COOH)Electrophile PrecursorAcyl Chloride FormationThionyl Chloride (SOCl₂)Acyl Chloride
Carboxylate (-COO⁻)NucleophileS_N2 ReactionAlkyl HalideEster

Computational Chemistry and Theoretical Studies of 2 Amino 4,4 Diphenylbutanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons and determine the energies of molecular orbitals. This information is crucial for elucidating properties like stability, polarity, and spectroscopic characteristics. For complex organic molecules, Density Functional Theory (DFT) is a commonly employed method that balances computational cost with accuracy, making it suitable for analyzing systems like 2-Amino-4,4-diphenylbutanoic acid. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For example, computational studies on structurally related compounds, 2-amino-4,6-diphenylnicotinonitriles, revealed HOMO-LUMO energy gaps ranging from 3.441 eV to 3.617 eV, indicating a consistent degree of electronic delocalization and potential reactivity across these derivatives. mdpi.com

From the energies of the HOMO and LUMO, key electronic descriptors such as electronegativity (χ) can be calculated. Electronegativity, a measure of a molecule's ability to attract electrons, is a predictor of chemical reactivity. mdpi.com

Table 1: Illustrative Quantum Chemical Parameters for Structurally Related Diphenyl Compounds This table presents data for 2-amino-4,6-diphenylnicotinonitriles to illustrate the types of values obtained from QM calculations.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Electronegativity (χ)
Derivative 1 -5.789-2.3483.4414.069
Derivative 2 -5.812-2.2983.5144.055
Derivative 3 -5.883-2.2663.6174.075
Derivative 4 -5.799-2.3213.4784.060
Derivative 5 -5.845-2.3133.5324.079
Derivative 6 -5.832-2.2983.5344.065
Source: Adapted from findings on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge across the molecule. It is a vector quantity, possessing both magnitude and direction. Computational methods, particularly DFT, can accurately calculate the dipole moment, which is essential for understanding a molecule's interaction with polar solvents and other polar molecules, as well as its behavior in an electric field. nih.gov

For instance, in studies of amino acids like Diphenyl-L-alanine, supercomputer simulations are used to determine the integral electron dipole moment, which helps in monitoring conformational dynamics. spbstu.ru The analysis of dipole moments is a sensitive tool for determining the spatial and electronic structure of polar compounds. nih.gov In complex molecules with multiple rotatable bonds, different conformers will possess distinct dipole moments. Theoretical calculations can determine the dipole moment for each stable conformer, and by weighting these values based on the predicted population of each conformer, an average dipole moment for the substance in solution can be estimated. nih.gov

Molecular Modeling and Conformational Analysis of this compound

This compound has several rotatable single bonds, allowing it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. This is critical because the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers powerful tools for predicting where and how a molecule is likely to react. Frontier Molecular Orbital (FMO) theory is a cornerstone of this predictive capability. The HOMO and LUMO are the primary orbitals involved in chemical reactions.

The HOMO indicates regions of the molecule that are nucleophilic (electron-donating).

The LUMO indicates regions that are electrophilic (electron-accepting).

By mapping the spatial distribution of these orbitals, one can predict the sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is also a direct indicator of global reactivity; a smaller gap implies higher reactivity. researchgate.net

Furthermore, calculated parameters like electronegativity, chemical hardness (resistance to charge transfer), and softness (the reciprocal of hardness) provide a quantitative basis for predicting reactivity. researchgate.net For example, in a reaction involving multiple potential sites, computational models can help predict which site is most likely to react (regioselectivity) and, in the case of chiral molecules, which stereoisomer is likely to form (stereoselectivity).

Structure-Reactivity Relationship (SRR) Modeling based on Theoretical Data

Structure-Reactivity Relationship (SRR) modeling seeks to establish a quantitative link between a molecule's structural or electronic features and its chemical reactivity. This is an extension of the more commonly known Structure-Activity Relationship (SAR) used in drug discovery. nih.gov

In SRR, theoretical data generated from computational methods serve as molecular descriptors. These descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. mdpi.com

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

By calculating these descriptors for a series of related compounds and correlating them with experimentally measured reactivity data (e.g., reaction rates), a mathematical model can be built. This model can then be used to predict the reactivity of new, unsynthesized derivatives of this compound. Such models are invaluable for rationally designing molecules with desired reactivity profiles, optimizing reaction conditions, and gaining deeper insight into reaction mechanisms.

Applications in Advanced Organic Synthesis

Utilization of 2-Amino-4,4-diphenylbutanoic Acid as a Chiral Building Block

There is no available scientific literature that demonstrates the use of this compound as a chiral building block. A chiral building block is a molecule used as a starting material to introduce a specific stereocenter into a larger, more complex molecule. While non-natural amino acids are frequently employed in this manner, specific examples for this compound have not been reported.

Role in the Development of Novel Synthetic Reagents

The conversion of this compound into novel synthetic reagents, such as chiral auxiliaries, ligands for asymmetric catalysis, or organocatalysts, is not described in the existing chemical literature. Although amino acids are commonly used scaffolds for the development of such reagents, there are no documented instances of this specific compound being utilized for this purpose.

Integration into Multi-Component Reaction Systems for Diversification

Multi-component reactions (MCRs), such as the Ugi or Passerini reactions, are powerful tools for generating molecular diversity. These reactions often utilize an amino acid as a key component. However, a review of the literature indicates that this compound has not been reported as a substrate in any published MCR systems.

Applications in the Synthesis of Specialty Chemicals

The application of this compound in the synthesis of specialty chemicals, including polymers, functional materials, or other fine chemicals, is not documented. While amino acids can be used as monomers for creating biocompatible polymers or as components in functional materials, there are no specific examples involving the this compound scaffold.

Future Perspectives and Unexplored Research Avenues for 2 Amino 4,4 Diphenylbutanoic Acid

Innovations in Sustainable and Green Chemistry for Synthesis

The drive towards environmentally benign chemical manufacturing is steering future synthetic strategies for complex molecules like 2-Amino-4,4-diphenylbutanoic acid. A key focus will be the move away from hazardous reagents and solvents, embracing principles of green chemistry.

Biocatalysis: Enzymatic routes offer a promising green alternative for producing chiral amino acids. The application of enzymes such as hydantoinases, L-N-carbamoylases, and dehydrogenases could enable the enantioselective synthesis of this compound. nih.govdocumentsdelivered.com For instance, L-phenylalanine dehydrogenase has been successfully used in the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine, a process that could be adapted for its diphenyl-analogue. researchgate.net This approach avoids harsh chemicals and can lead to high enantiomeric purity.

Alternative Solvents and Catalysts: Research into greener reaction media and catalytic systems is another critical avenue. The use of water or bio-based solvents, coupled with phase transfer catalysts, can reduce the environmental impact of synthesis. patsnap.com Furthermore, developing catalytic systems that utilize earth-abundant metals is a significant goal in modern organic synthesis, offering a more sustainable alternative to precious metal catalysts. prismbiolab.com Future work will likely focus on designing such systems specifically for the efficient synthesis of this compound and its derivatives.

Atom Economy: Synthetic methods that maximize the incorporation of starting materials into the final product (high atom economy) are central to green chemistry. Methodologies like the Strecker synthesis, when optimized with greener ammonia (B1221849) sources and cyanogen (B1215507) sources, can be made more environmentally friendly and suitable for large-scale production. patsnap.com There is also a push to develop phosgene-free routes for creating N-carboxyanhydrides (NCAs) from amino acids, which are crucial for polypeptide synthesis. whiterose.ac.uk

Table 1: Potential Green Synthesis Strategies for this compound
StrategyDescriptionPotential AdvantagesReference
Biocatalytic Reductive AminationUse of enzymes like L-phenylalanine dehydrogenase to convert a keto-acid precursor into the desired amino acid.High enantioselectivity, mild reaction conditions, reduced waste. documentsdelivered.comresearchgate.net
Hydantoinase MethodEnzymatic hydrolysis of a racemic hydantoin (B18101) precursor to stereoselectively produce the L- or D-amino acid.Enables production of specific enantiomers from a racemic starting material. nih.gov
Phase Transfer CatalysisEmploying a catalyst to facilitate the migration of a reactant from one phase into another where reaction occurs, often in aqueous systems.Avoids the use of toxic organic solvents, can improve reaction rates. patsnap.com
Phosgene-Free NCA SynthesisDeveloping alternative methods, such as using 2,5-diketopiperazines, to produce N-carboxyanhydrides for polymerization without toxic reagents.Eliminates highly toxic phosgene, improves safety and sustainability of polypeptide production. whiterose.ac.uk

Integration with Automated and Flow Synthesis Platforms

The synthesis of peptides and other polymers incorporating non-canonical amino acids like this compound is set to be revolutionized by automated synthesis technologies. Automated fast-flow peptide synthesis (AFPS) represents a significant leap forward from traditional solid-phase peptide synthesis (SPPS).

AFPS systems enable the rapid, consecutive assembly of amino acids into long peptide chains, completing in hours what might otherwise take days or weeks. mit.edunih.gov This technology has already been used to synthesize proteins over 160 amino acids long. mit.edu The integration of this compound into such platforms would allow for the efficient creation of novel peptides and proteins containing this bulky, aromatic residue. This opens the door to rapidly prototyping new biomaterials, peptidomimetics, and functional proteins with tailored properties. The speed of AFPS would facilitate high-throughput screening of various sequences containing this compound to optimize for desired functions. nih.gov

Table 2: Comparison of Synthesis Platforms
PlatformKey FeaturesRelevance to this compoundReference
Traditional Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids to a growing chain on a solid resin support.Standard method for creating peptides containing custom amino acids. mit.edu
Automated Fast-Flow Peptide Synthesis (AFPS)Utilizes flow chemistry for rapid cycles of amino acid coupling and deprotection.Enables rapid synthesis of long peptides and proteins incorporating the compound for high-throughput screening and material development. mit.edunih.govnih.gov

Exploration of Novel Chemical Reactivities and Transformations

The future of this compound research will also involve a deeper exploration of its chemical reactivity beyond its role as a simple amino acid building block. The two phenyl groups on the side chain are not just for bulk; they are sites for potential chemical modification and drivers of unique intermolecular interactions.

Side-Chain Functionalization: The phenyl rings offer a canvas for a wide range of electrophilic aromatic substitution reactions. Introducing substituents onto these rings could dramatically alter the electronic properties, solubility, and self-assembly behavior of the amino acid and peptides containing it. For example, sulfonation could increase water solubility, while nitration followed by reduction could introduce new amine functionalities for further conjugation.

Novel Transformations: Researchers are continuously developing new synthetic methodologies for amino acids. prismbiolab.com This includes creating analogues with different functional groups, such as phosphonate (B1237965) derivatives which can act as mimics of natural amino acids and interact with biological receptors. nih.govumn.edu The synthesis of trifluorinated analogues of amino acids is another area of interest, as the trifluoromethyl group can significantly alter a molecule's biological properties. mdpi.comnih.gov Applying these transformations to this compound could yield novel compounds with unique pharmacological or material properties.

Self-Assembly Control: The diphenylalanine motif is well-known for its ability to self-assemble into ordered nanostructures. rsc.orgrsc.org The reactivity of this compound is intrinsically linked to this property, which is driven by π-π stacking of the aromatic rings. Future research will focus on how chemical modifications to the amino acid backbone or side chains can be used to precisely control these self-assembly processes, leading to the formation of novel supramolecular architectures with tailored functions. nih.gov

Interdisciplinary Research with Materials Science for Advanced Chemical Applications

Perhaps the most exciting future direction for this compound lies at the intersection of chemistry and materials science. Its derivatives have already shown remarkable properties that make them attractive for creating advanced functional materials. acs.orgnih.gov

High-Performance Materials: Peptides based on diphenylalanine derivatives have been shown to self-assemble into materials with exceptional mechanical and physical properties. For example, assemblies of a dipeptide formed from a similar amino acid, β,β-diphenyl-Ala-OH (Dip), exhibit a Young's modulus comparable to aluminum and significant piezoelectricity, exceeding that of commonly used polymers like PVDF. nih.govnih.gov These properties make them candidates for applications in energy harvesting, sensing, and the development of eco-friendly miniaturized electronic devices. nih.gov

Hybrid Materials: There is great potential in creating hybrid materials by chemically linking this compound to other functional molecules. For instance, combining it with a luminogen like tetraphenylethylene (B103901) (TPE) can produce polymers with aggregation-induced emission (AIE) properties, where the material becomes fluorescent upon aggregation. rsc.org Such materials could be used in sensors, bio-imaging, and optoelectronics.

Biocompatible and Biodegradable Polymers: As a derivative of a natural amino acid, polymers incorporating this compound are expected to have good biocompatibility and biodegradability. researchgate.net This makes them highly suitable for biomedical applications. The ring-opening polymerization of N-carboxyanhydrides (NCAs) is a versatile method for producing such polypeptides. mdpi.com Future work will likely focus on creating block copolymers and other sophisticated polymer architectures for applications like drug delivery, tissue engineering, and biodegradable surfactants. whiterose.ac.uk

Table 3: Potential Advanced Applications in Materials Science
Application AreaUnderlying PropertyPotential UseReference
Piezoelectric DevicesSelf-assembly into ordered, non-centrosymmetric crystalline structures.Energy harvesters, mechanical sensors, actuators. acs.orgnih.govnih.gov
High-Strength NanomaterialsDense aromatic packing and hydrogen bonding leading to high mechanical rigidity.Lightweight structural composites, reinforced polymers. nih.govnih.gov
Optoelectronics & SensingFormation of photoluminescent assemblies or hybrid materials with AIEgens.Organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging probes. rsc.org
Biomedical PolymersBiocompatibility, biodegradability, and ability to form self-assembled nanostructures.Drug delivery vehicles, scaffolds for tissue engineering, biodegradable implants. whiterose.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Amino-4,4-diphenylbutanoic acid with high yield and purity?

  • Methodological Answer : A robust approach involves multi-component reactions in aqueous media using catalysts like cellulose sulfuric acid, which enhances reaction efficiency and simplifies purification. For example, analogous syntheses of diphenyl-substituted heterocycles employ aromatic aldehydes, ketones, and ammonium acetate under reflux conditions, achieving yields >80% . Optimization of reaction time (4–6 hours) and catalyst loading (10–15 mol%) is critical. Post-synthesis, recrystallization from ethanol/water mixtures improves purity.

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for refining crystal structures, particularly for resolving phenyl group orientations and hydrogen bonding networks .
  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can identify amine (-NH₂) and carboxylic acid (-COOH) protons, with phenyl ring protons appearing as multiplets (δ 7.2–7.6 ppm). DEPT-135 clarifies carbon types .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 316.1443 for C₁₆H₁₇NO₂) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Storage : Keep in moisture-free environments at 2–8°C to prevent decomposition .
  • PPE : Use nitrile gloves and fume hoods to avoid inhalation/dermal contact.
  • Emergency measures : For spills, neutralize with sodium bicarbonate and absorb with inert materials. Consult SDS sheets for fluorinated analogs (e.g., 2-Amino-4,5-difluorobenzoic acid) for toxicity benchmarks .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinning vs. high-resolution datasets) be resolved during structural refinement?

  • Methodological Answer :

  • Twinning analysis : Use SHELXD to detect twinning operators and refine using TWIN/BASF commands in SHELXL. For high-resolution data (d-spacing <1.0 Å), anisotropic displacement parameters improve accuracy .
  • Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1/Rmerge values <5% for reliable models.

Q. What strategies optimize reaction conditions to minimize by-products in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of diphenyl intermediates, while microwave-assisted synthesis reduces side reactions .
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and identify by-product formation early.

Q. How can biological activity screening (e.g., anti-inflammatory potential) be designed for this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Adapt nitric oxide (NO) inhibition protocols from pyrimidine studies. Treat murine peritoneal macrophages with LPS/IFN-γ to induce NO, then measure IC₅₀ values via Griess reagent. Include controls like L-NMMA (reference inhibitor) .
  • Structure-activity relationships (SAR) : Modify the phenyl or carboxylic acid groups to assess impact on activity. For example, fluorination at the 4-position may enhance membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.